molecular formula C12H11NO3 B13703606 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid

3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B13703606
M. Wt: 217.22 g/mol
InChI Key: PJEANTCVCJVOGX-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the class of pyrrole carboxylic acids It features a methoxyphenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid typically involves the reaction of 3-methoxybenzaldehyde with pyrrole-2-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(3-Methoxyphenyl)-1H-pyrrole-2-methanol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) and alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed

    Oxidation: 3-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid

    Reduction: 3-(3-Methoxyphenyl)-1H-pyrrole-2-methanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid
  • 3-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid
  • 3-(3-Methoxyphenyl)-1H-pyrrole-2-methanol

Uniqueness

3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid is unique due to the presence of the methoxy group at the meta position on the phenyl ring. This structural feature influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group enhances its solubility and may improve its pharmacokinetic properties, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)

InChI Key

PJEANTCVCJVOGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(NC=C2)C(=O)O

Origin of Product

United States

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